molecular formula C12H19N B15307498 (2-Methylpropyl)(1-phenylethyl)amine CAS No. 42290-98-2

(2-Methylpropyl)(1-phenylethyl)amine

Cat. No.: B15307498
CAS No.: 42290-98-2
M. Wt: 177.29 g/mol
InChI Key: GSYBPFPVGKYUTI-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(1-phenylethyl)amine is an organic compound with the molecular formula C12H19N It is a derivative of phenylethylamine, featuring a phenyl group attached to an ethylamine chain, with an additional 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of 1-phenylethylamine attacks the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(2-Methylpropyl)(1-phenylethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds.

    Biology: The compound can be used in the study of biological amines and their interactions with enzymes and receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler structure without the 2-methylpropyl group.

    (2-Amino-2-methylpropyl)(1-phenylethyl)amine: A related compound with an additional amino group.

Uniqueness

(2-Methylpropyl)(1-phenylethyl)amine is unique due to the presence of both the phenylethyl and 2-methylpropyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of biological amines.

Properties

CAS No.

42290-98-2

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-N-(1-phenylethyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3

InChI Key

GSYBPFPVGKYUTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=CC=C1

Origin of Product

United States

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